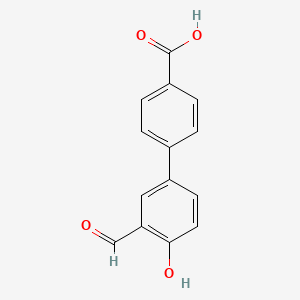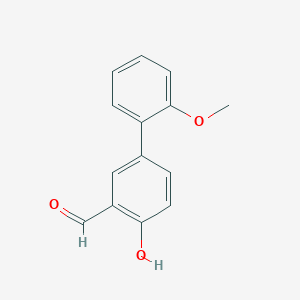
(2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHMP) is a compound derived from the pyrimidine family, widely used in scientific research for its diverse biochemical and physiological effects. 2,4-DHMP is a potent inhibitor of several enzymes, such as the cyclooxygenase-2 (COX-2) enzyme, and is also known to possess antifungal and anti-inflammatory properties.
科学的研究の応用
2,4-DHMP has a variety of scientific research applications due to its potent inhibitory effects on several enzymes, such as the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme. It has been used in studies of inflammation, cancer, and other diseases, as well as in studies of drug metabolism and toxicity. It has also been used in studies of the effects of environmental pollutants on human health, and in studies of the biochemical and physiological effects of various compounds.
作用機序
2,4-DHMP is a potent inhibitor of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme, which is involved in the production of prostaglandins, a type of hormone-like molecule that plays a role in inflammation and other physiological processes. 2,4-DHMP inhibits the activity of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme by binding to it and preventing it from catalyzing the production of prostaglandins. This inhibition of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme leads to a decrease in inflammation and other physiological processes.
Biochemical and Physiological Effects
2,4-DHMP has been shown to have a variety of biochemical and physiological effects. It has been shown to possess antifungal and anti-inflammatory properties, and to inhibit the activity of several enzymes, including the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme. It has also been shown to have an effect on the production of prostaglandins, which are involved in inflammation and other physiological processes. In addition, it has been shown to have an effect on cell growth and differentiation, and to possess antioxidant properties.
実験室実験の利点と制限
2,4-DHMP has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, and it is also easy to synthesize. Additionally, it is a potent inhibitor of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme, which makes it a useful tool for studying the effects of inflammation. However, it is also a relatively toxic compound, and it has a relatively short shelf life, which can limit its use in long-term experiments.
将来の方向性
There are a number of potential future directions for 2,4-DHMP research. One potential direction is to further investigate its antifungal and anti-inflammatory properties, as well as its effects on cell growth and differentiation. Additionally, further research could be conducted on its effects on the production of prostaglandins, and its potential as an antioxidant. Another potential direction is to investigate its potential use as a therapeutic agent, as well as its potential interactions with other drugs. Additionally, further research could be conducted on its potential toxicity and its potential environmental impacts. Finally, further research could be conducted on its potential applications in other areas, such as food and beverage production and drug discovery.
合成法
2,4-DHMP is synthesized via a multi-step process that involves the reaction of 3-methylphenyl pyrimidine with an anhydride, followed by a series of hydrolysis, oxidation, and condensation reactions. The anhydride used in the reaction is typically either acetic anhydride or propanoic anhydride, and the hydrolysis is typically performed with aqueous sodium hydroxide. The oxidation reaction is then conducted with an oxidizing agent such as sodium hypochlorite, and the condensation reaction is performed with a base such as potassium carbonate. The final product is a white crystalline solid with a purity of 95%.
特性
IUPAC Name |
5-(3-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHPHDVVGFAVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

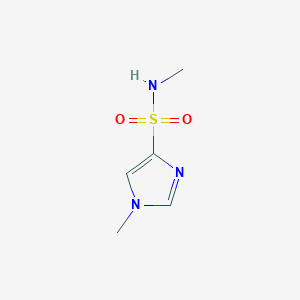







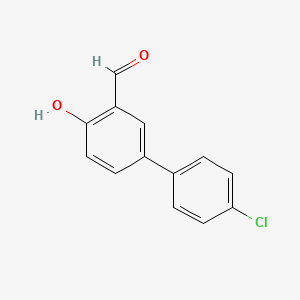
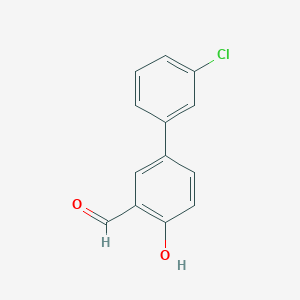

![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)
